molecular formula C19H21ClN2 B8197736 1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride

1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride

Cat. No.: B8197736
M. Wt: 312.8 g/mol
InChI Key: XGJRZQHDLLMQMR-GBNZRNLASA-M
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Description

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: is a chiral ionic liquid with significant applications in various fields of chemistry. This compound is characterized by its imidazolium core, which is substituted with two ®-1-phenylethyl groups. The chloride anion balances the positive charge on the imidazolium cation. This structure imparts unique properties, making it useful in catalysis, organic synthesis, and as a solvent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazolium Core: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution with ®-1-phenylethyl Groups: The imidazole is then alkylated with ®-1-phenylethyl halides (usually bromides or chlorides) under basic conditions to form the desired imidazolium salt.

    Ion Exchange: The final step involves the exchange of the halide anion (if not already chloride) to chloride using a chloride salt, such as sodium chloride or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:

    Purity of Reagents: High-purity starting materials are essential to ensure the quality of the final product.

    Reaction Conditions: Optimized temperature, pressure, and solvent conditions to maximize yield and minimize by-products.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazolium core can participate in redox reactions.

    Coordination Chemistry: The compound can form complexes with metals, acting as a ligand.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidized forms of the imidazolium ring.

    Reduction Products: Reduced imidazolium derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or co-catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

    Solvent: Acts as a green solvent in reactions requiring ionic liquids.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ionic nature and biocompatibility.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Industry

    Electrolytes: Used in electrolytes for batteries and supercapacitors.

    Separation Processes: Employed in the separation of organic compounds due to its unique solubility properties.

Mechanism of Action

The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride exerts its effects involves:

    Catalysis: The imidazolium core stabilizes transition states and intermediates in catalytic cycles.

    Solvation: Its ionic nature enhances solubility and reactivity of substrates in solution.

    Biological Interactions: Interacts with biological membranes and proteins, potentially disrupting microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Diisopropylimidazolium chloride

Uniqueness

1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride is unique due to its chiral ®-1-phenylethyl groups, which impart specific stereochemical properties. This chiral nature can influence the selectivity and efficiency of catalytic processes, making it distinct from other imidazolium-based compounds.

Properties

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRZQHDLLMQMR-GBNZRNLASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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